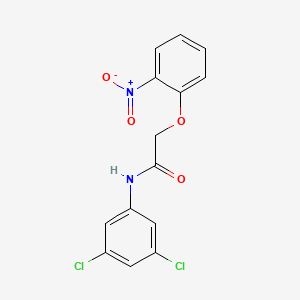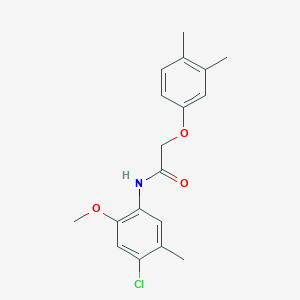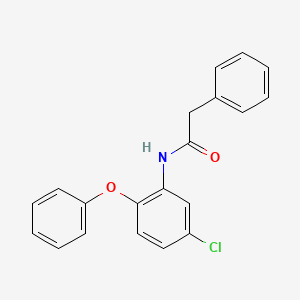
N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds in cereal crops. It belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides and is known for its selective action against grass weeds.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various scientific research studies to understand its mode of action and to develop new herbicides with similar properties. Diclofop-methyl has also been used in studies to investigate the effects of herbicides on soil microbial communities and the environment.
作用機序
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid biosynthesis in plants. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and leads to its death. Diclofop-methyl is highly selective for grass weeds as it targets the ACC enzyme in these plants, which is different from the enzyme found in broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, which leads to the accumulation of malonyl-CoA and disrupts the normal metabolic processes of the plant. This results in the inhibition of cell division, chlorophyll synthesis, and respiration, which ultimately leads to the death of the plant. Diclofop-methyl also affects the root system of plants, reducing their ability to absorb nutrients and water from the soil.
実験室実験の利点と制限
Diclofop-methyl has several advantages for lab experiments. It is a highly selective herbicide, which makes it useful for studying the effects of herbicides on specific plant species. It is also easily available and relatively inexpensive. However, diclofop-methyl has some limitations for lab experiments. It is toxic to non-target organisms, which makes it difficult to study its effects on the environment. It also has a short half-life in the soil, which limits its effectiveness as a long-term herbicide.
将来の方向性
There are several future directions for the study of diclofop-methyl. One area of research is the development of new herbicides with similar properties but with reduced environmental toxicity. Another area of research is the study of the effects of diclofop-methyl on soil microbial communities and the environment. There is also a need for more research on the mechanisms of resistance to diclofop-methyl in grass weeds, which could lead to the development of new strategies for weed control. Finally, there is a need for more research on the effects of diclofop-methyl on non-target organisms, including insects and birds.
合成法
Diclofop-methyl can be synthesized by reacting 3,5-dichlorophenol with 2-nitrophenol in the presence of sodium hydroxide to form 3,5-dichloro-2-nitrophenol. This intermediate is then reacted with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, or diclofop-methyl.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-5-10(16)7-11(6-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWAQMFTQQMXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)

![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)





![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)